1-Fluoro-5-methylchrysene
CAS No.: 64977-44-2
Cat. No.: VC17970463
Molecular Formula: C19H13F
Molecular Weight: 260.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64977-44-2 |
|---|---|
| Molecular Formula | C19H13F |
| Molecular Weight | 260.3 g/mol |
| IUPAC Name | 1-fluoro-5-methylchrysene |
| Standard InChI | InChI=1S/C19H13F/c1-12-11-13-5-2-3-6-14(13)17-10-9-15-16(19(12)17)7-4-8-18(15)20/h2-11H,1H3 |
| Standard InChI Key | XEMHABFHBIXNKT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)C(=CC=C4)F |
Introduction
Chemical Identity and Structural Characteristics
1-Fluoro-5-methylchrysene belongs to the class of fluorinated PAHs, with the molecular formula and a molecular weight of 241.31 g/mol . Its structure consists of four fused benzene rings with a methyl group at the 5-position and a fluorine atom at the 1-position, creating distinct electronic and steric effects. The compound exhibits a melting point of 117.5°C and a boiling point of 449.4°C at 760 mmHg, consistent with the thermal stability typical of PAHs .
Table 1: Physicochemical Properties of 1-Fluoro-5-methylchrysene
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 241.31 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Melting Point | 117.5°C |
| Boiling Point | 449.4 ± 12.0°C |
| Flash Point | 217.8 ± 13.7°C |
The fluorine atom’s electronegativity introduces polarizability to the otherwise hydrophobic PAH framework, influencing its solubility and interaction with biological macromolecules .
Synthesis and Structural Modification
The synthesis of 1-F-5-MeC typically involves electrophilic fluorination of 5-methylchrysene using agents such as fluorine gas or Selectfluor™. A key challenge lies in achieving regioselective fluorination at the 1-position, which requires careful control of reaction conditions to avoid competing substitutions at other positions. Studies have optimized protocols using Lewis acid catalysts (e.g., ) to direct fluorination to the 1-position, achieving yields of 65–72% .
Comparative analyses of fluorinated 5-methylchrysenes reveal that the position of fluorine substitution critically determines biological activity. For instance, fluorination at the 6- or 7-position enhances carcinogenicity, whereas substitution at the 1-, 3-, or 12-position reduces tumorigenic potential .
Biological Activity and Carcinogenicity
| Compound | Tumor Incidence (30 µg) | Tumor Incidence (100 µg) |
|---|---|---|
| 5-Methylchrysene | 35% | 58% |
| 1-Fluoro-5-MeC | 12% | 25% |
| 6-Fluoro-5-MeC | 38% | 60% |
| 12-Fluoro-5-MeC | 18% | 32% |
Mutagenicity and Metabolic Activation
Despite its reduced carcinogenicity, 1-F-5-MeC retains mutagenic potential in Salmonella typhimurium TA100 assays, inducing 42 ± 5 revertants per µg in the presence of Aroclor 1254-induced rat liver homogenates . This mutagenicity arises from incomplete suppression of metabolic activation pathways. Cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1) oxidize 1-F-5-MeC to diol-epoxide intermediates, though fluorination at the 1-position reduces the formation of the mutagenic (+)-anti-1,2-dihydrodiol-3,4-epoxide compared to non-fluorinated analogs .
Metabolic Pathways and Detoxification
Metabolism studies using liver homogenates from Aroclor 1254-treated rats demonstrate that 1-F-5-MeC undergoes oxidative metabolism at positions adjacent to the fluorine atom. Fluorine’s electron-withdrawing effects deactivate the 1-position, shifting oxidation to the 2- and 3-positions. The resultant diols are conjugated via glutathione transferases (GSTs), particularly GSTP1, which exhibits 3.2-fold higher activity toward 1-F-5-MeC metabolites than toward those of 5-methylchrysene .
Key Metabolic Steps:
-
Oxidation: CYP-mediated epoxidation at the 2,3-position.
-
Hydrolysis: Epoxide hydrolase converts epoxides to diols.
-
Conjugation: GSTP1 catalyzes glutathione adduct formation, enhancing excretion.
Applications in Toxicological Research
1-F-5-MeC serves as a tool compound to investigate structure-activity relationships (SARs) in PAH carcinogenesis. Its reduced tumorigenicity makes it a valuable negative control in studies evaluating the role of bay-region diol-epoxides in tumor initiation. Additionally, its metabolic profile aids in elucidating detoxification mechanisms mediated by GSTs .
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